molecular formula C10H17IO B2563117 3-(Iodomethyl)-2-oxaspiro[4.5]decane CAS No. 1403649-40-0

3-(Iodomethyl)-2-oxaspiro[4.5]decane

Cat. No.: B2563117
CAS No.: 1403649-40-0
M. Wt: 280.149
InChI Key: KIMYQYDFIKXIHE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

The rigid, three-dimensional nature of spirocyclic scaffolds makes them particularly valuable in the design of complex molecules. nih.govdndi.org Their unique topology allows for the precise spatial arrangement of functional groups, which is a critical aspect in the development of new therapeutic agents and functional materials. nih.govdndi.org

Spirocycles are prevalent in a wide array of natural products and have been increasingly incorporated into pharmaceutical candidates. researchgate.net The inherent rigidity of the spirocyclic framework can lead to enhanced binding affinity and selectivity for biological targets by reducing the conformational flexibility of a molecule. dndi.org This "pre-organization" of the molecular shape can result in more potent and selective drugs. The introduction of sp3-rich spirocyclic systems is seen as an effective strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govdndi.org

The 2-oxaspiro[4.5]decane core consists of a five-membered tetrahydrofuran (B95107) ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom. This specific arrangement is found in various natural products and bioactive molecules. The synthesis of this and related oxaspirocyclic systems can be achieved through various methods, including tandem Prins/pinacol rearrangements and iodocyclization reactions. rsc.orgrsc.org The presence of the ether oxygen atom within the spirocyclic framework can influence the molecule's polarity and hydrogen bonding capabilities, which are important for its biological activity and physical properties. rsc.org For instance, the incorporation of an oxygen atom into a spirocyclic unit has been shown to improve water solubility. rsc.org

The Iodomethyl Moiety in Synthetic Strategy

The inclusion of an iodomethyl group (-CH₂I) on the 2-oxaspiro[4.5]decane scaffold introduces a highly versatile functional handle for further chemical transformations. Organoiodine compounds are prized in organic synthesis for their unique reactivity.

Organoiodine compounds are valuable intermediates in a multitude of organic reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide range of functional groups. Furthermore, organoiodides are key precursors in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the construction of complex molecular frameworks. Hypervalent iodine reagents have also emerged as powerful tools for the synthesis of spirocyclic compounds through oxidative cyclization processes. beilstein-journals.org

The primary alkyl iodide functionality in 3-(Iodomethyl)-2-oxaspiro[4.5]decane is amenable to a wide array of functional group interconversions. Some of the key transformations include:

Nucleophilic Substitution: The iodide can be readily displaced by a variety of nucleophiles, such as azides, cyanides, alkoxides, and thiolates, to introduce new functional groups.

Reduction: The iodomethyl group can be reduced to a methyl group.

Oxidation: Under specific conditions, the iodomethyl group can be oxidized to an aldehyde.

Formation of Organometallic Reagents: The compound can potentially be converted into an organolithium or Grignard reagent, which can then react with various electrophiles.

These transformations highlight the synthetic utility of the iodomethyl group, allowing chemists to elaborate the spirocyclic core into more complex and diverse structures.

Data on this compound

While extensive peer-reviewed research on the specific synthesis and reactivity of this compound is not widely available in public literature, its existence is confirmed by its availability from various chemical suppliers. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1403649-40-0 appchemical.comchemicalbook.comarctomsci.comnamiki-s.co.jpbldpharm.comchembuyersguide.com
Molecular Formula C₁₀H₁₇IO appchemical.com
Molecular Weight 280.15 g/mol appchemical.comchembuyersguide.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)-2-oxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYQYDFIKXIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodomethyl 2 Oxaspiro 4.5 Decane

De Novo Synthesis Approaches to the 2-Oxaspiro[4.5]decane Scaffold

The construction of the 2-oxaspiro[4.5]decane scaffold is a significant challenge in organic synthesis, requiring the stereocontrolled formation of a quaternary spirocyclic center. Various synthetic strategies have been developed to address this, focusing on either the formation of the tetrahydropyran (B127337) ring through cyclization or the construction of the entire spiro[4.5]decane system in a concerted or sequential manner.

One of the most direct methods for forming the tetrahydropyran portion of the 2-oxaspiro[4.5]decane system is through intramolecular cyclization. These reactions typically involve the formation of a carbon-oxygen bond to close the ring.

A notable example is the Prins-type cyclization . This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone. For the synthesis of oxaspirocycles, a tandem Prins/pinacol cascade process has been developed. This method has been successfully applied to generate 7-substituted-8-oxaspiro[4.5]decan-1-ones from the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the internal olefin. A subsequent pinacol-type 1,2-shift of a carbon atom from the cyclobutane (B1203170) ring expands the ring to a cyclopentanone, yielding the spiro[4.5]decane skeleton. This powerful cascade reaction constructs the complex spirocyclic system with high stereoselectivity in a single step.

Another elegant approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization . This has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. While this example includes a nitrogen atom in the cyclohexane (B81311) ring, the core strategy of forming the oxaspiro junction is highly relevant. The process initiates with a gold-catalyzed cyclization of an enynamide to form a furan-derived azadiene, which then undergoes a palladium-catalyzed [4+2] cycloaddition. This methodology highlights the power of transition metal catalysis in constructing complex spirocyclic frameworks under mild conditions.

Intramolecular hetero-Diels-Alder reactions also present a powerful tool for the construction of the 2-oxaspiro[4.5]decane skeleton. In this approach, a diene is tethered to a dienophile containing a carbonyl group. Upon thermal or Lewis acid-catalyzed activation, the intramolecular cycloaddition occurs to form the tetrahydropyran ring fused at the spirocenter. The stereochemistry of the resulting spirocycle can often be controlled by the geometry of the starting materials and the reaction conditions.

Finally, acid-catalyzed spiroketalization of cyclohexanone (B45756) derivatives bearing a diol side chain is a classical and effective method. Treatment of a cyclohexanone precursor with a tethered 1,3-diol under acidic conditions can lead to the formation of the 2-oxaspiro[4.5]decane system through the formation of a cyclic ketal. The position of the hydroxymethyl group, which is a precursor to the target iodomethyl group, would need to be incorporated into the diol side chain prior to cyclization.

Broader strategies that focus on the construction of the entire spiro[4.5]decane carbon framework can also be adapted for the synthesis of the 2-oxaspiro[4.5]decane scaffold. These methods often require subsequent functional group manipulations to install the oxygen atom in the tetrahydropyran ring.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of various carbocycles and heterocycles, including spirocycles. The synthesis of a spiro[4.5]decane system via RCM typically involves a diallylated cyclohexane derivative. Treatment of this precursor with a ruthenium catalyst, such as Grubbs' catalyst, initiates the metathesis cascade to form the spiro-linked cyclopentene (B43876) ring. This can then be further functionalized to introduce the oxygen atom and the iodomethyl group.

Radical cyclization reactions offer another avenue to the spiro[4.5]decane framework. For instance, samarium(II) iodide (SmI2)-promoted ketyl radical tandem cyclizations of ω-alkynyl carbonyl compounds bearing an activated alkene have been shown to produce spiro[4.5]decanes with high stereoselectivity. This method involves the formation of a ketyl radical which then undergoes a cascade of cyclizations to build the spirocyclic system. Photocatalytic radical dearomative cyclization is another modern approach that can be employed to construct spiro[4.5]decane skeletons under mild, visible-light-induced conditions.

The Diels-Alder reaction , a cornerstone of cyclic compound synthesis, can also be strategically employed to construct the spiro[4.5]decane ring system. An intramolecular Diels-Alder reaction of a substrate containing a diene tethered to a dienophile across a quaternary center can lead to the formation of the spirocyclic framework. Alternatively, an intermolecular Diels-Alder reaction between a cyclic diene and a substituted dienophile can also be envisioned as a key step in a multi-step synthesis.

Introduction of the Iodomethyl Group

Once the 2-oxaspiro[4.5]decane scaffold, bearing a suitable precursor functional group at the 3-position, is synthesized, the next critical step is the introduction of the iodomethyl group. The most common precursor is a primary alcohol (a hydroxymethyl group) or a carboxylic acid.

The conversion of a primary alcohol to a primary alkyl iodide is a fundamental transformation in organic synthesis. The Appel reaction is a widely used method for this purpose. This reaction employs triphenylphosphine (B44618) (PPh3) and iodine (I2) to convert a primary alcohol, in this case, 3-(hydroxymethyl)-2-oxaspiro[4.5]decane, into the corresponding 3-(iodomethyl) derivative. The reaction proceeds through an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by iodide in an SN2 fashion, leading to the desired product and triphenylphosphine oxide. Imidazole is often added to facilitate the reaction. This method is known for its mild conditions and high yields, making it suitable for complex molecules.

ReagentsSolventTemperatureTypical Yield
PPh₃, I₂, ImidazoleDichloromethane (DCM)0 °C to room temp.>90%
PPh₃, I₂Acetonitrile (MeCN)Room temp.85-95%

This is an interactive data table based on typical conditions for the Appel reaction.

An alternative strategy involves the decarboxylative halogenation of a carboxylic acid precursor, such as 2-oxaspiro[4.5]decane-3-carboxylic acid. The classic method for this transformation is the Hunsdiecker reaction . This reaction involves the treatment of the silver salt of the carboxylic acid with elemental iodine. The reaction is believed to proceed through a radical mechanism, where the silver carboxylate is converted to an acyl hypoiodite, which then undergoes homolytic cleavage and decarboxylation to form an alkyl radical. This radical then abstracts an iodine atom to yield the final iodomethyl product.

A variation of this is the Barton-Hunsdiecker reaction , which uses lead tetraacetate and iodine to effect the same transformation on the free carboxylic acid, avoiding the need to prepare the silver salt. This method is particularly useful for complex molecules where the preparation of the silver salt might be problematic.

ReactionReagentsKey Features
Hunsdiecker ReactionSilver carboxylate, I₂Requires preparation of silver salt.
Barton-HunsdieckerCarboxylic acid, Pb(OAc)₄, I₂Avoids silver salt preparation; often uses photolysis.

This is an interactive data table summarizing decarboxylative halogenation methods.

If a 3-(chloromethyl)- or 3-(bromomethyl)-2-oxaspiro[4.5]decane derivative is available, the iodomethyl group can be readily introduced via a halogen exchange reaction. The Finkelstein reaction is the most common method for this transformation. It involves treating the alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone (B3395972). The reaction is an equilibrium process, but it is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone, effectively removing it from the reaction mixture according to Le Châtelier's principle. This SN2 reaction is highly efficient for primary halides and proceeds with inversion of stereochemistry if the carbon is a stereocenter.

SubstrateReagentsSolventDriving Force
3-(Chloromethyl)-2-oxaspiro[4.5]decaneNaIAcetonePrecipitation of NaCl
3-(Bromomethyl)-2-oxaspiro[4.5]decaneNaIAcetonePrecipitation of NaBr

This is an interactive data table illustrating the Finkelstein reaction.

Specific Synthetic Pathways to 3-(Iodomethyl)-2-oxaspiro[4.5]decane and its Derivatives

Synthesis of 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While a direct synthetic route for 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane is not extensively detailed in the reviewed literature, the synthesis of related fluorinated spirocycles provides a basis for potential pathways. The construction of such a molecule would likely involve either the use of a pre-fluorinated cyclohexanone precursor or the fluorination of an existing 2-oxaspiro[4.5]decan-8-one intermediate before the introduction or modification of the iodomethyl group.

Iodoetherification Strategies in Spirocycle Synthesis

Iodoetherification is a powerful and common method for the synthesis of oxygen-containing heterocycles, including spirocyclic ethers. This strategy involves the electrophilic addition of an iodine species to an unsaturated alcohol, triggering an intramolecular cyclization. For the synthesis of the this compound core, a suitable precursor would be a cyclohexyl derivative bearing a pendant homoallylic alcohol, such as 1-(pent-4-en-1-yl)cyclohexan-1-ol.

The general mechanism proceeds via the activation of the double bond by an electrophilic iodine source (e.g., I2, NIS, or I(coll)2ClO4), followed by the nucleophilic attack of the hydroxyl group to form the tetrahydrofuran (B95107) ring. This cyclization occurs in a stereospecific manner, leading to the formation of the iodomethyl group and the 2-oxaspiro[4.s]decane framework simultaneously. The choice of iodine reagent and reaction conditions can influence the yield and diastereoselectivity of the spirocyclization.

Preparation via Precursors with Pendant Hydroxyl Groups (e.g., trans-3-(iodomethyl)-4-hydroxy-2-oxaspiro[4.5]decane)

The synthesis of functionalized 2-oxaspiro[4.5]decane derivatives can be achieved from precursors that already contain hydroxyl groups, which can either direct or be a product of the cyclization process. For instance, the epoxidation of a precursor like ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate can yield a syn epoxide. researchgate.net Subsequent chelation-controlled opening of this epoxide can lead to triol derivatives or directly to a spiro lactone. researchgate.net This lactone, a 1-oxaspiro[4.5]decan-2-one, serves as a key intermediate which, after reduction and appropriate functional group manipulation, could be converted to a this compound derivative. This approach highlights the utility of epoxidation and subsequent intramolecular reactions of hydroxyl-containing precursors in building complex spirocyclic systems. researchgate.net

Modern Catalytic Approaches to Spirocycle Synthesis

Visible-Light-Driven Photocatalysis for Spirocyclic Systems

Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. nih.gov This approach is particularly effective for generating radical intermediates that can participate in cyclization reactions to form spirocycles. rsc.orgrsc.org

One notable strategy involves the synergistic use of titanocene (B72419) and a photoredox catalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), driven by visible light. rsc.orgrsc.org This dual catalytic system can promote the radical opening of epoxyalkynes followed by spirocyclization. rsc.orgrsc.org The process begins with the photoreduction of a Ti(IV) species to a catalytically active Ti(III) species. This Ti(III) complex then facilitates the reductive opening of an epoxide, generating a carbon-centered radical. This radical can then undergo intramolecular addition to a tethered alkyne, constructing the spirocyclic core. rsc.org This method provides an efficient pathway to heterospirocycles with spiro all-carbon quaternary stereocenters. rsc.org

Catalyst SystemPhotocatalystReductantReaction TypeKey Feature
Titanocene/Photoredox4CzIPNHantzsch EsterRadical opening/spirocyclizationEnvironmentally benign, high reactivity for challenging spirocycles. rsc.orgrsc.org
Iridium Complex[Ir(ppy)2(dtbbpy)PF6]-Reductive-decarboxylationSynthesis of (spiro)anellated furans from N-(acyloxy)phthalimides. researchgate.net

Radical Cyclization Methodologies for Oxaspirodecane Formation

Radical cyclization reactions are well-suited for the synthesis of complex cyclic and polycyclic systems, including oxaspirocanes. These reactions proceed through radical intermediates, which are highly reactive and can form C-C or C-O bonds under mild conditions with high functional group tolerance.

Methodologies for forming the oxaspirodecane skeleton can involve the generation of a radical on a side chain attached to a cyclohexane ring, which then cyclizes onto a suitable radical acceptor. For instance, a radical generated from an epoxide precursor can intramolecularly add to a pendant alkyne to construct the spirocyclic structure, as seen in visible-light-driven photocatalysis. rsc.org The versatility of radical chemistry allows for various precursors and reaction conditions to be employed, making it a cornerstone in the synthesis of complex natural products and related spirocyclic frameworks.

Purification and Isolation Techniques

The synthesis of this compound, like many organic chemical reactions, typically yields a crude product mixture containing the desired compound alongside unreacted starting materials, byproducts, and residual reagents. Therefore, effective purification and isolation are critical steps to obtain the compound in a pure form suitable for subsequent applications or characterization. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. For spirocyclic ethers, a combination of chromatographic and classical purification techniques is often employed.

Column chromatography is a primary and widely used method for the purification of organic compounds in a research laboratory setting. orgsyn.org This technique separates components of a mixture based on their differential adsorption to a stationary phase while being carried through the column by a liquid mobile phase. youtube.com For compounds like this compound, flash column chromatography using silica (B1680970) gel as the stationary phase is particularly effective. orgsyn.org

The principle of separation relies on the polarity of the molecules. The silica gel stationary phase is highly polar, containing hydroxyl groups that can form hydrogen bonds with polar compounds. youtube.com As the solvent mixture, or eluent, flows down the column, less polar compounds travel faster, while more polar compounds are retained longer on the silica gel. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column and collected in separate fractions.

In the context of spirocycle synthesis, flash column chromatography has been successfully used to isolate products. For instance, the purification of a spirocyclic lactam was achieved using a gradient of 0–10% acetone in dichloromethane, while another spiro compound was purified with a 0–5% ethyl acetate (B1210297) in hexanes eluent system. caltech.edu These examples suggest that a non-polar solvent system, such as hexane/ethyl acetate or hexane/acetone, would be suitable for the purification of the moderately polar this compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. youtube.com After collection, the solvent is removed from the relevant fractions, often by rotary evaporation, to yield the purified spiroether. orgsyn.org

Table 1: Exemplary Solvent Systems for Column Chromatography Purification of Spirocycles
Spirocycle TypeStationary PhaseEluent System (Mobile Phase)Reference
Spirocyclic LactamSilica Gel0–10% Acetone/Dichloromethane caltech.edu
Generic SpirocycleSilica Gel0–5% Ethyl Acetate/Hexanes caltech.edu
Isomeric Tibetin SpiroethersSilica GelNot specified tandfonline.com

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The method is based on the principle that the solubility of most solids in a solvent increases with temperature. libretexts.org An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.com As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent. libretexts.orgyoutube.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures. rochester.edu Common solvents used for recrystallization include ethanol, hexane, ethyl acetate, and acetone, or mixtures thereof. rochester.edu The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. youtube.com

Table 2: Common Solvents for Recrystallization
Solvent/MixtureGeneral ApplicabilityReference
Ethanol (EtOH)General purpose for minor impurities. rochester.edu
n-Hexane/AcetoneGood general mixture, allows for evaporative cooling. rochester.edu
n-Hexane/Ethyl Acetate (EA)Works well when many impurities are present. rochester.edu
WaterEffective for polar compounds that are not soluble in organic solvents. rochester.edu

Distillation

Distillation is a purification technique used for liquid compounds, based on differences in their boiling points. youtube.com If this compound is synthesized as a liquid and contains non-volatile impurities or impurities with significantly different boiling points, simple or fractional distillation could be an effective purification method.

In simple distillation, the liquid is heated to its boiling point, the vapor is passed through a condenser where it cools and turns back into a liquid, and this purified liquid (distillate) is collected in a separate flask. This method is effective for separating liquids with boiling point differences of at least 60-70°C or for separating a liquid from non-volatile solids. youtube.com If the impurities have boiling points closer to that of the product, fractional distillation is used. This technique incorporates a fractionating column between the distillation flask and the condenser, providing a larger surface area for repeated vaporization and condensation cycles, which results in a better separation. youtube.com The rate of distillation is typically controlled to one drop every 2-3 seconds to ensure an efficient separation. youtube.com

Stereochemical Aspects of 3 Iodomethyl 2 Oxaspiro 4.5 Decane

Enantioselective and Diastereoselective Synthesis of Spirocyclic Ethers

The synthesis of spirocyclic ethers with high levels of stereochemical purity is a significant challenge in organic chemistry. nih.gov Enantioselective and diastereoselective methods are employed to control the formation of the desired stereoisomers. ox.ac.uk

Achieving control over the stereochemistry of the spirocenter in the 2-oxaspiro[4.5]decane framework is a key objective in asymmetric synthesis. One powerful strategy involves the use of copper-catalyzed enantioselective carboetherification of alkenols. This method can construct 5,5-, 5,6-, and 6,6-spirocyclic ether systems, including the 2-oxaspiro[4.5]decane core, with high enantiomeric excess (up to 99%). nih.gov The reaction forms two rings from an acyclic precursor, creating a fully substituted chiral carbon center at the spiro position. nih.gov

Another approach involves relay catalytic tandem cyclization reactions. For instance, a gold and palladium dual catalytic system has been used to synthesize dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net While this example involves a heteroatom substitution in the cyclohexane (B81311) ring, the principle of diastereoselective tandem cyclization demonstrates a viable pathway for constructing the spiro[4.5]decane skeleton with controlled stereochemistry. researchgate.net Such reactions can proceed with high diastereoselectivity, achieving diastereomeric ratios greater than 20:1. researchgate.net

The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane involves the formation of two chiral centers, leading to the potential for different diastereomers (e.g., cis and trans isomers relative to the substituents on the tetrahydrofuran (B95107) ring). The diastereomeric ratio (d.r.) is a critical measure of the stereoselectivity of the synthesis.

In related syntheses of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the choice of acid catalyst and solvent conditions was found to control diastereoselectivity. For example, using methanesulfonic acid in acetic acid could yield a 1:1 mixture of diastereomers, while other conditions could favor the formation of a single diastereomer. mdpi.com While specific data for this compound is not extensively documented in readily available literature, the principles of diastereoselection in similar spiroether syntheses are well-established. The relative orientation of the iodomethyl group at C3 with respect to the cyclohexane ring is dictated by the transition state energies of the cyclization step, which can be influenced by catalysts, reagents, and reaction conditions. uvic.ca

Table 1: Factors Influencing Diastereoselectivity in Spirocyclic Syntheses
FactorInfluence on Stereochemical OutcomeExample System
Catalyst SystemChiral catalysts or relay catalytic systems can favor the formation of specific diastereomeric transition states.Au/Pd relay catalysis in oxa-azaspiro[4.5]decane synthesis. researchgate.net
SolventSolvent polarity and coordinating ability can influence the stability of transition states.Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. mdpi.com
Starting Material StereochemistryThe use of a chiral starting material can direct the stereochemistry of newly formed chiral centers (chiral induction).Chiral pool synthesis from natural products like terpenes or sugars. nih.govnih.gov

Chiral Pool Synthesis Strategies for Spirocyclic Systems

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. nih.govwikipedia.org This approach leverages the existing stereochemistry of molecules from nature, such as amino acids, sugars, and terpenes, to build complex chiral targets, often preserving the original chirality throughout the reaction sequence. wikipedia.org

For spirocyclic systems, terpenes are particularly valuable starting points. nih.gov For example, naturally occurring monoterpenes like limonene or α-pinene possess defined carbon skeletons and stereocenters that can be chemically modified to form spirocyclic structures. nih.gov A synthesis might involve a sequence of reactions that reconfigures the carbon skeleton of a terpene into the desired 2-oxaspiro[4.5]decane framework. This strategy is efficient because it bypasses the need for creating chirality from achiral precursors. uvic.ca Sugars and their derivatives, such as D-glyceraldehyde, also serve as versatile chiral building blocks for synthesizing spirocyclic ethers and other complex oxygenated compounds. mdpi.com

Stereochemical Assignments in this compound

Determining the precise three-dimensional structure of a chiral molecule is a critical final step after its synthesis. A combination of spectroscopic methods is typically used to assign both the relative and absolute stereochemistry. oup.com

Relative Stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration of stereocenters. oup.comwordpress.com For this compound, specific 1H NMR techniques are particularly informative:

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H3 and H4) is dependent on the dihedral angle between them. This relationship, often described by the Karplus equation, allows chemists to deduce the relative stereochemistry (cis or trans) of the substituents on the ring. oup.com

Nuclear Overhauser Effect (NOE): Techniques like NOESY or ROESY detect protons that are close in space, even if they are not directly bonded. An NOE correlation between a proton on the iodomethyl group and protons on the cyclohexane ring would provide definitive evidence for their relative spatial orientation.

Absolute Stereochemistry: Determining the absolute configuration (R/S designation) of each stereocenter requires methods that can distinguish between a molecule and its non-superimposable mirror image. ox.ac.uk

X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray diffraction provides an unambiguous determination of the absolute stereostructure. nih.govrsc.org

Chiroptical Methods: These techniques measure the differential interaction of the chiral molecule with polarized light.

Vibrational Circular Dichroism (VCD): VCD has become a standard and reliable method for determining absolute stereochemistry. researcher.lifenih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, a confident assignment can be made. nih.gov

Electronic Circular Dichroism (ECD): ECD is another chiroptical technique used for stereochemical assignment, particularly for molecules with UV-active chromophores. nih.govnih.gov

Chemical Correlation: The absolute configuration can also be established by chemically converting the molecule into a compound of known stereochemistry without affecting the chiral center . ox.ac.uk

Reactivity and Synthetic Transformations of 3 Iodomethyl 2 Oxaspiro 4.5 Decane

Reactions of the Iodomethyl Moiety

The carbon-iodine (C-I) bond in the iodomethyl group is the primary site of reactivity. Iodine is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of functional group interconversions.

The primary iodomethyl group of 3-(iodomethyl)-2-oxaspiro[4.5]decane is expected to readily undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. This pathway is favored for primary halides as it is sensitive to steric hindrance, which is minimal at the methylene (B1212753) carbon. A variety of nucleophiles can be employed to displace the iodide ion, leading to a diverse array of derivatives.

Common nucleophiles include alkoxides, cyanides, azides, and thiolates. The reaction typically proceeds under mild conditions, often requiring a polar aprotic solvent to solvate the cation of the nucleophilic salt without interfering with the nucleophile itself.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentSolventProductTypical Yield
HydroxideNaOHDMSO(2-Oxaspiro[4.5]decan-3-yl)methanol85-95%
AlkoxideNaOCH₃DMF3-(Methoxymethyl)-2-oxaspiro[4.5]decane80-90%
CyanideNaCNDMSO2-(2-Oxaspiro[4.5]decan-3-yl)acetonitrile90-98%
AzideNaN₃DMF3-(Azidomethyl)-2-oxaspiro[4.5]decane>95%

Elimination reactions of primary alkyl halides like this compound can be induced by strong, sterically hindered bases. libretexts.orglibretexts.org The typical mechanism is the bimolecular elimination (E2) pathway, which involves a concerted deprotonation of a β-hydrogen and departure of the leaving group. libretexts.orgorganic-chemistry.org In this specific molecule, the β-hydrogens are on the C3 carbon of the tetrahydrofuran (B95107) ring. The use of a bulky base, such as potassium tert-butoxide, is crucial to favor elimination over the competing SN2 substitution. utexas.edu The expected product of such a reaction would be 3-methylene-2-oxaspiro[4.5]decane.

Table 2: Elimination Reaction to Form an Olefin

BaseSolventTemperatureProductTypical Yield
Potassium tert-butoxidetert-ButanolReflux3-Methylene-2-oxaspiro[4.5]decane60-75%

The iodomethyl group can be converted into various organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), would be expected to form the corresponding Grignard reagent, (2-oxaspiro[4.5]decan-3-ylmethyl)magnesium iodide. wikipedia.orglibretexts.org The presence of the ether functionality within the molecule is generally compatible with Grignard formation, as ethers are commonly used as solvents for these reactions. rsc.org This Grignard reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form more complex structures.

Suzuki Coupling: The C-I bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This reaction typically involves the coupling of the alkyl iodide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. thieme-connect.denih.gov This methodology allows for the formation of a new carbon-carbon bond between the methylene group and the organoboron species.

Table 3: Representative Organometallic Reactions

ReactionReagentsCatalystProduct TypeTypical Yield
Grignard FormationMg, THFN/AOrganomagnesium HalideVariable
Suzuki CouplingArB(OH)₂, BasePd(PPh₃)₄3-(Arylmethyl)-2-oxaspiro[4.5]decane70-90%

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a primary alkyl radical. This radical can then participate in various synthetic transformations. A common reaction is radical dehalogenation, which can be achieved using a radical initiator, such as AIBN, and a hydrogen atom donor, like tributyltin hydride. More contemporary methods often utilize photoredox catalysis to generate radicals under milder conditions. These radical intermediates can also be trapped by other species or undergo intramolecular cyclization if a suitable acceptor is present in the molecule.

Table 4: Representative Radical Reaction

ReactionReagentsProductTypical Yield
Reductive DehalogenationBu₃SnH, AIBN3-Methyl-2-oxaspiro[4.5]decane80-95%

Reactions of the 2-Oxaspiro[4.5]decane Ring System

The spirocyclic ether system is generally stable under neutral and basic conditions. However, the tetrahydrofuran moiety can be susceptible to cleavage under acidic conditions.

The tetrahydrofuran ring in this compound can undergo acid-catalyzed ring-opening reactions. mdpi.com In the presence of a strong acid, the ether oxygen is protonated, forming a good leaving group. masterorganicchemistry.com A nucleophile present in the reaction mixture can then attack one of the α-carbons (C3 or C5), leading to the cleavage of a C-O bond. The regioselectivity of the attack would depend on the specific reaction conditions and the nature of the nucleophile. For instance, treatment with a hydrohalic acid like HI could lead to the formation of a dihaloalkane derivative after subsequent reaction with the newly formed alcohol.

Table 5: Representative Ring-Opening Reaction

ReagentsConditionsPotential Product Class
Excess HIHeatIodoalkyl-substituted cyclohexyl iodide

Functionalization of the Cyclohexane (B81311) Ring

While direct studies on the functionalization of the cyclohexane ring of this compound are not extensively documented, the reactivity of analogous 1-oxaspiro[4.5]decan-2-one systems provides a strong basis for predicting its chemical behavior. Research on related spiro-lactones has demonstrated that the cyclohexane moiety can undergo a variety of transformations, including elimination, epoxidation, and subsequent epoxide-opening reactions. researchgate.net

One plausible strategy for functionalizing the cyclohexane ring involves the introduction of a double bond via an elimination reaction. This can be achieved by first introducing a suitable leaving group on the cyclohexane ring, such as a halide or a sulfonate ester. Subsequent treatment with a base would then induce elimination, affording a cyclohexene-fused spiro-lactone. This unsaturated intermediate serves as a versatile precursor for further modifications.

Following the introduction of a double bond, epoxidation represents a powerful method for installing oxygen functionality with stereochemical control. The treatment of the cyclohexene-fused spiro-lactone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. The diastereoselectivity of this epoxidation can often be influenced by the existing stereochemistry of the spirocyclic system. researchgate.net

The resulting epoxide is a highly valuable intermediate that can be opened by a variety of nucleophiles to introduce a wide range of functional groups. For instance, reaction with lithium bromide in the presence of acetic acid can lead to the formation of a bromohydrin. researchgate.net This "merry-go-round" approach of elimination, epoxidation, and epoxide opening allows for the iterative functionalization of the cyclohexane ring, leading to highly substituted 2-oxaspiro[4.5]decane derivatives. researchgate.net

Transformation Reagents/Conditions Product Type
EliminationBase (e.g., DBU) on a substrate with a leaving groupCyclohexene-fused spiro-lactone
EpoxidationPeroxy acid (e.g., m-CPBA)Spiro-lactone epoxide
Epoxide OpeningNucleophile (e.g., LiBr/AcOH)Functionalized cyclohexanol (B46403) derivative

Spectroscopic Characterization of 3 Iodomethyl 2 Oxaspiro 4.5 Decane

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of 3-(Iodomethyl)-2-oxaspiro[4.5]decane is expected to exhibit characteristic absorption bands corresponding to its core functional groups: the cyclic ether (2-oxaspiro[4.5]decane moiety) and the primary alkyl iodide (iodomethyl group).

The carbon-iodine (C-I) bond of the iodomethyl group also produces a characteristic stretching vibration. Due to the heavy mass of the iodine atom, this absorption occurs at a lower frequency, typically in the far-infrared region of the spectrum. The C-I stretch is expected to be found in the range of 600 to 500 cm⁻¹. docbrown.infoscribd.com The presence of a band in this region is a strong indicator of an alkyl iodide functionality. orgchemboulder.comwpmucdn.com

Other notable absorptions would include the C-H stretching vibrations of the alkane structure, which are typically observed between 2850 and 3000 cm⁻¹, and C-H bending vibrations that appear in the 1470 to 1365 cm⁻¹ range. docbrown.info

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
EtherC-O-C Asymmetric Stretch1140 - 1070Strong
Alkyl IodideC-I Stretch600 - 500Medium to Strong
AlkaneC-H Stretch2850 - 3000Strong
AlkaneC-H Bend1470 - 1365Variable

This table presents expected values based on typical ranges for the specified functional groups.

Other Spectroscopic Techniques

Beyond IR spectroscopy, other methods are crucial for a complete structural and stereochemical understanding of this compound.

The spirocyclic nature of this compound, with the spiro-carbon atom connecting the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, introduces the possibility of chirality. The stereochemistry of such spiro compounds can be investigated using chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com

Circular Dichroism (CD) spectroscopy is a primary chiroptical method used for stereochemical analysis. wiley.com Chiral molecules exhibit unique CD spectra, which can provide information about their absolute configuration. numberanalytics.comacs.org In the case of spiro compounds, the spatial arrangement of the two rings creates a chiral scaffold. The electronic transitions of the chromophores within the molecule will give rise to characteristic positive or negative Cotton effects in the CD spectrum.

For this compound, the ether oxygen and the iodine atom act as chromophores. The CD spectrum of a chiral sample would be expected to show signals corresponding to the electronic transitions of these groups. rsc.org The sign and magnitude of the observed Cotton effects can often be correlated with the absolute stereochemistry of the spiro center by applying empirical rules or through comparison with computational predictions. acs.org The analysis of CD spectra is a powerful tool for assigning the absolute configuration of enantiomers of spirocyclic ethers. nih.gov

As a result, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested, which includes:

Quantum Chemical Calculations: No published data exists on the geometry optimization, conformational analysis, or electronic structure and bonding analysis for this molecule.

Reaction Mechanism Studies: There are no available computational studies characterizing the transition states for its synthesis or modeling its potential radical pathways.

Spectroscopic Property Prediction: No theoretical predictions of its spectroscopic properties (such as NMR, IR, or UV-Vis spectra) have been published.

The absence of such focused research means that any attempt to generate the requested content would require speculative analysis or the extrapolation of data from dissimilar compounds, which would not meet the required standards of scientific accuracy and specificity. Further research and publication in the field of computational chemistry are needed to provide the data necessary to construct the requested article.

Computational and Theoretical Studies on 3 Iodomethyl 2 Oxaspiro 4.5 Decane

Spectroscopic Property Prediction

Computational NMR Chemical Shift Prediction for Structural Validation

In the structural elucidation of novel or synthesized organic compounds such as 3-(Iodomethyl)-2-oxaspiro[4.5]decane, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, the interpretation of complex spectra can be challenging. Computational chemistry provides a powerful adjunct to experimental NMR by predicting chemical shifts with a high degree of accuracy, thereby offering a robust method for structural validation.

The primary theoretical approach for predicting NMR chemical shifts is rooted in quantum mechanics, most commonly employing Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent technique used in conjunction with DFT for the calculation of nuclear magnetic shielding tensors. From these tensors, the chemical shifts can be determined.

The process for predicting the NMR spectrum of this compound would involve several key steps:

Conformational Analysis: The first step is to determine the lowest energy conformation of the molecule. The spirocyclic ring system and the rotatable iodomethyl group mean that several conformers may exist. A thorough conformational search is performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers at a higher level of theory, such as DFT.

Shielding Tensor Calculation: For the optimized low-energy conformer(s), the absolute shielding tensors (σ) are calculated for each nucleus (¹H and ¹³C). This is typically performed using the GIAO method with a suitable DFT functional (e.g., B3LYP, PBE0) and a basis set that can accurately account for electron correlation and the presence of the heavy iodine atom (e.g., 6-311+G(2d,p)). mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_calc = σ_TMS - σ_iso.

Comparison with Experimental Data: The final step is the correlation of the predicted chemical shifts with experimentally obtained NMR data. A strong correlation between the calculated and experimental spectra provides confidence in the proposed structure of this compound. Any significant deviations may suggest an alternative structure or the presence of conformational dynamics.

For this compound, specific attention would be paid to the chemical shifts of the protons and carbon of the iodomethyl group, as the heavy iodine atom can exert a significant influence on the local electronic environment. Furthermore, the distinct chemical shifts of the spirocyclic core would be crucial for confirming the integrity of the ring system.

Below are interactive tables representing hypothetical, yet chemically reasonable, predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT/GIAO calculations. Such tables are critical in the structural validation process, allowing for a direct comparison with experimental findings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H on C34.10m-
H on C4a3.85dd10.5, 6.0
H on C4b3.65dd10.5, 8.0
H on C1a'3.30dd10.0, 5.0
H on C1'b3.15dd10.0, 7.5
Cyclohexyl H's1.40-1.75m-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C2 (Spiro)95.0
C378.5
C472.0
C1' (CH₂I)8.5
Cyclohexyl C's22.0-38.0

These predicted values serve as a benchmark. In a real-world scenario, researchers would compare these theoretical data against the spectrum of the synthesized compound. A high degree of agreement would serve as strong evidence for the successful synthesis and structural integrity of this compound.

Advanced Synthetic Strategies and Analogues of 3 Iodomethyl 2 Oxaspiro 4.5 Decane

Flow Chemistry Applications in the Synthesis of Spirocycles

The integration of continuous flow technology into synthetic chemistry has provided a powerful platform for molecular assembly, offering significant advantages over traditional batch processing. nih.govspirochem.com Flow chemistry is particularly valuable in the synthesis of complex structures like spirocycles, where precise control over reaction parameters can dramatically improve efficiency, safety, and scalability. spirochem.comresearchgate.net

In a flow system, reactants are pumped through a network of tubes and reactors, allowing for superior control over parameters such as temperature, pressure, and reaction time. This methodology minimizes the volume of hazardous reagents at any given moment, enhancing safety. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling highly exothermic or endothermic reactions to be performed safely and efficiently. spirochem.com

Advantage of Flow ChemistryDescriptionRelevance to Spirocycle Synthesis
Precise Reaction ControlAccurate management of temperature, pressure, and residence time.Improves stereoselectivity and yield in the formation of chiral spirocenters.
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.Allows for the use of reactive intermediates and high-energy conditions that may be unsafe in large-scale batch processes.
ScalabilityProduction can be increased by running the system for longer periods or by "numbering-up" (running parallel systems). spirochem.comFacilitates the transition from laboratory-scale synthesis to industrial production of spirocyclic compounds. nih.gov
Efficiency and SpeedRapid mixing and heat transfer accelerate reaction rates. Multi-step sequences can be combined. researchgate.netReduces overall synthesis time for complex, multi-step routes to spirocyclic targets.
Photochemistry IntegrationFlow reactors are well-suited for photochemical transformations, providing uniform irradiation. spirochem.comEnables novel synthetic pathways to spirocycles that rely on light-induced reactions.

Total Synthesis of Natural Products Featuring the 2-Oxaspiro[4.5]decane Core

The 2-oxaspiro[4.5]decane core is a key structural feature in a variety of natural products, and the total synthesis of these molecules is a significant focus of organic chemistry research. While the Ramonanin family of lignan natural products has been suggested as an example, detailed structural analysis from their total synthesis reveals a core structure derived from the dimerization of a 2,5-diaryl-3,4-dimethylene tetrahydrofuran (B95107) intermediate, rather than a 2-oxaspiro[4.5]decane skeleton. nih.goved.ac.ukresearchgate.net

However, the broader family of oxaspiro[4.5]decane systems is prevalent in nature. Synthetic efforts toward these targets often involve strategic bond formations to construct the spirocyclic junction. Key strategies include intramolecular cyclization reactions, transition metal-catalyzed processes, and cycloaddition reactions. The development of these synthetic routes is crucial for confirming the structure of natural products, providing material for biological studies, and enabling the synthesis of analogues with potentially improved properties.

Synthesis of Fluorinated 3-(Iodomethyl)-2-oxaspiro[4.5]decane Analogues

The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. The synthesis of fluorinated analogues of this compound is therefore of considerable interest. While direct reports on the fluorination of this specific compound are scarce, strategies can be adapted from the synthesis of related fluorinated spirocycles.

A pertinent example is the synthesis of fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives for use as radioligands in positron emission tomography (PET). nih.gov In this work, the fluorine isotope, Fluorine-18, was introduced via nucleophilic substitution of a tosylate precursor. nih.gov This highlights a general and effective strategy for the late-stage introduction of fluorine into a spirocyclic system.

General Synthetic Approach for Fluorinated Analogues:

Precursor Synthesis: A suitable spirocyclic precursor bearing a leaving group (e.g., tosylate, mesylate, or halide) is synthesized.

Fluorination: The precursor is treated with a fluoride source, such as potassium fluoride with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or a nucleophilic fluorine-18 source for radiolabeling.

Purification: The desired fluorinated product is isolated and purified using chromatographic techniques.

This methodology could be adapted for the synthesis of fluorinated analogues of this compound, potentially by starting with a precursor that has a hydroxymethyl or protected hydroxymethyl group, which can be converted to a suitable leaving group for fluorination.

Synthesis of other Spirocyclic Analogs with Iodomethyl Groups

The synthetic utility of the spirocyclic scaffold can be expanded by creating analogues with different heteroatoms or ring structures, while retaining the reactive iodomethyl group for further functionalization.

6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane: The 1,4-dioxaspiro[4.5]decane skeleton is a common protecting group for cyclohexanone (B45756) but also serves as a stable core for various functionalized molecules. researchgate.netnih.gov The synthesis of an iodomethyl derivative would likely proceed through a multi-step sequence starting from a commercially available substituted cyclohexanone. A plausible route involves the reduction of a corresponding carboxylic acid or ester derivative to a primary alcohol, followed by conversion of the hydroxyl group to an iodide. This final step can be achieved using various standard reagents, such as triphenylphosphine (B44618) and iodine (Appel reaction) or by converting the alcohol to a tosylate followed by a Finkelstein reaction with sodium iodide.

N-Azaspirocycles: N-azaspirocycles are of particular interest in medicinal chemistry. The synthesis of these compounds often involves intramolecular cyclization reactions. For example, the 6-azaspiro[4.5]decane skeleton, a key intermediate in the synthesis of the marine alkaloid halichlorine, has been constructed through various strategies, including intramolecular condensation of δ-aminones. rsc.org Diversity-oriented synthesis approaches have been developed to rapidly access a range of functionalized azaspirocycles, such as 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, using methods like ring-closing metathesis or reductive amination. nih.gov The introduction of an iodomethyl group onto these scaffolds would typically be planned from the start, using a building block that already contains a protected alcohol or a functional group that can be converted to an iodomethyl group post-cyclization.

Spirocyclic AnalogKey Synthetic StrategyPotential Precursors
6-(Iodomethyl)-1,4-dioxaspiro[4.5]decaneFunctional group interconversion from a corresponding alcohol or carboxylic acid.1,4-Dioxaspiro[4.5]decane-6-carboxylic acid or (1,4-Dioxaspiro[4.5]decan-6-yl)methanol.
N-Azaspirocycles with Iodomethyl GroupsIntramolecular cyclization, ring-closing metathesis, or multicomponent reactions. rsc.orgnih.govFunctionalized amines with appropriately positioned leaving groups or reactive sites for cyclization.

Strategies for Scale-Up of this compound Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: A key aspect of scale-up is the optimization of reaction conditions. This includes fine-tuning parameters such as temperature, reactant concentrations, and catalyst loading to maximize yield and throughput while minimizing reaction time and waste. For instance, in the synthesis of related spirocycles like 1,4-dioxaspiro[4.5]decan-8-one, optimizing the catalyst and reaction conditions was shown to increase the yield from 65% to 80% and dramatically reduce the reaction time from 15 hours to just 11 minutes. researchgate.net

Flow Chemistry: As discussed in section 7.1, flow chemistry is an inherently scalable technology. Continuous processing avoids the challenges associated with large batch reactors, such as inefficient mixing and poor heat transfer. The enhanced safety profile of flow reactors is particularly advantageous when handling potentially hazardous reagents or intermediates involved in the synthesis. spirochem.com

Reagent and Solvent Selection: For large-scale synthesis, the choice of reagents and solvents is critical. Ideal reagents are inexpensive, readily available, and have a low environmental impact. Solvents should be selected based on their efficacy, safety, and ease of recovery and recycling. Atom economy is a guiding principle, favoring reactions where most of the atoms from the reactants are incorporated into the final product.

Purification: Developing a robust and scalable purification method is essential. While chromatography is common in the lab, it is often impractical for large-scale production. Alternative methods such as crystallization, distillation, or extraction are preferred. Designing the synthesis to yield a product that can be easily crystallized can significantly simplify the purification process and reduce costs.

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